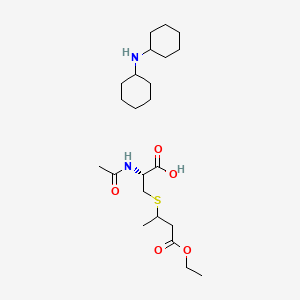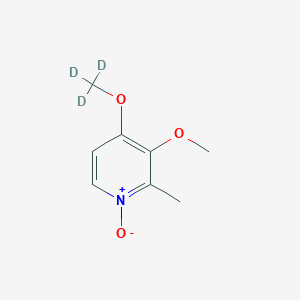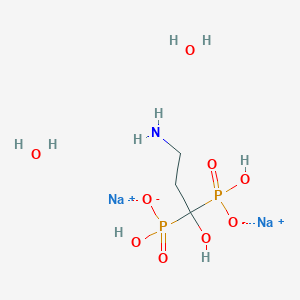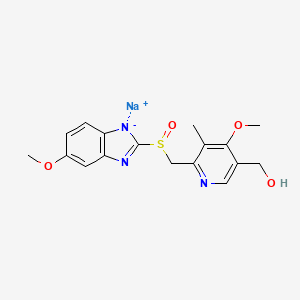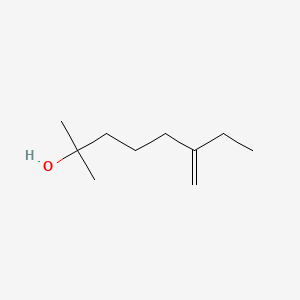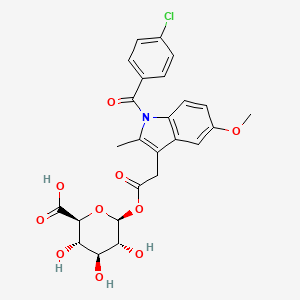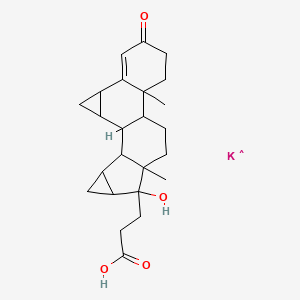
L-156602
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-156602 is a cyclic depsipeptide antibiotic . It is an antagonist of the complement component 5A (C5a) receptor . It has been found to have anti-inflammatory activity in mice and is active against Gram-positive bacteria .
Synthesis Analysis
L-156602 can undergo selective and synthetically useful functional group transformations . This suggests that it could be applicable to a wide variety of other synthetic and naturally occurring polypeptides .Molecular Structure Analysis
The molecular structure of L-156602 has been determined by spectroscopic studies . It is a cyclic depsipeptide with a molecular weight of 840.96 and a molecular formula of C38H64N8O13 .Chemical Reactions Analysis
L-156602 has been found to have unique immunomodulating effects on inflammatory reactions . It does not suppress serotonin- and carrageenan-induced inflammation but completely suppresses concanavalin A-induced inflammation .Physical And Chemical Properties Analysis
L-156602 is a solid substance that is soluble in DMF, DMSO, and ethanol . Its CAS Number is 125228-51-5 .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of L-156602 involves the condensation of two key intermediates, 2-(2-amino-1,3-thiazol-4-yl)acetic acid and 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "2-(2-amino-1,3-thiazol-4-yl)acetic acid", "2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amino group of 2-(2-amino-1,3-thiazol-4-yl)acetic acid with ethyl chloroformate and triethylamine to yield ethyl 2-(2-chloroformate-1,3-thiazol-4-yl)acetate.", "Step 2: Condensation of ethyl 2-(2-chloroformate-1,3-thiazol-4-yl)acetate with 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione in the presence of sodium hydroxide to yield the intermediate product.", "Step 3: Hydrolysis of the ethyl ester group of the intermediate product with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 4: Neutralization of the carboxylic acid with sodium bicarbonate to yield the sodium salt of the carboxylic acid.", "Step 5: Conversion of the sodium salt of the carboxylic acid to the free acid form with hydrochloric acid.", "Step 6: Purification of the free acid form of the product by recrystallization from methanol and acetic acid.", "Step 7: Conversion of the free acid form of the product to the diethyl ether salt form by treatment with diethyl ether.", "Step 8: Purification of the diethyl ether salt form of the product by recrystallization from methanol and water." ] } | |
Número CAS |
125528-51-5 |
Fórmula molecular |
C38H64N8O13 |
Peso molecular |
840.5 |
Apariencia |
White solid off white light tan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



